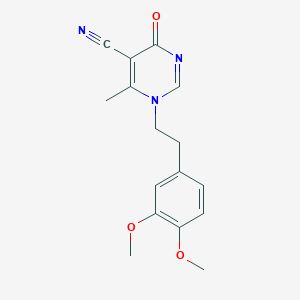

1-(3,4-Dimethoxyphenethyl)-6-methyl-4-oxo-1,4-dihydro-5-pyrimidinecarbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

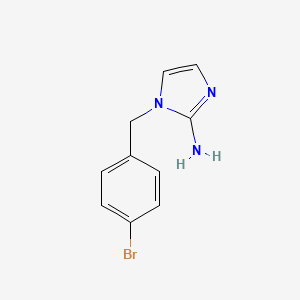

The compound seems to be a complex organic molecule. It appears to contain a pyrimidine ring, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It also contains a phenethyl group, which is a functional group made up of a phenyl and an ethyl group .

Applications De Recherche Scientifique

1-(3,4-Dimethoxyphenethyl)-6-methyl-4-oxo-1,4-dihydro-5-pyrimidinecarbonitrile has been studied for its potential applications in various areas of scientific research. It has been found to act as an inhibitor of enzymes, such as cytochrome P450 and histone deacetylase. Additionally, this compound has been found to act as a receptor agonist for a variety of receptors, including the serotonin 5-HT1A receptor, the muscarinic M1 receptor, and the angiotensin AT1 receptor. Finally, this compound has been found to modulate gene expression, which has potential applications in gene therapy and cancer treatment.

Mécanisme D'action

Target of Action

Compounds with similar structures have been found to interact with thesigma-1 receptor (Sig-1R) . The Sig-1R is a chaperone protein that has been implicated in various cellular processes, including cell survival, neuroplasticity, and cellular stress response .

Mode of Action

Based on its structural similarity to other compounds, it may act as anagonist at the Sig-1R . Agonists are substances that bind to specific receptors and trigger a response in the cell. In the case of Sig-1R, activation can lead to various cellular responses, including modulation of ion channels and cellular survival pathways .

Biochemical Pathways

For instance, they can influence calcium signaling between the endoplasmic reticulum and mitochondria, which is crucial for various cellular functions . They can also modulate reactive oxygen species production , which plays a role in cellular stress responses .

Result of Action

Based on its potential interaction with the sig-1r, it could influence various cellular processes, includingcell survival , neuroplasticity , and cellular stress response .

Avantages Et Limitations Des Expériences En Laboratoire

One of the advantages of using 1-(3,4-Dimethoxyphenethyl)-6-methyl-4-oxo-1,4-dihydro-5-pyrimidinecarbonitrile in lab experiments is that it is relatively easy to synthesize. Additionally, this compound has a wide range of potential applications, making it a versatile molecule for use in scientific research. However, there are some limitations to using this compound in lab experiments. For example, this compound has been found to be toxic in high doses, which can limit its usefulness in certain experiments. Additionally, the mechanism of action of this compound is not yet fully understood, making it difficult to predict its effects in certain situations.

Orientations Futures

Given the potential applications of 1-(3,4-Dimethoxyphenethyl)-6-methyl-4-oxo-1,4-dihydro-5-pyrimidinecarbonitrile, there are a variety of possible future directions for research. For example, further research into the mechanism of action of this compound could lead to a better understanding of its effects and potential applications. Additionally, further research into the effects of this compound on gene expression could lead to new treatments for diseases such as cancer. Finally, further research into the toxicity of this compound could lead to new safety protocols for its use in lab experiments.

Méthodes De Synthèse

1-(3,4-Dimethoxyphenethyl)-6-methyl-4-oxo-1,4-dihydro-5-pyrimidinecarbonitrile can be synthesized through a variety of methods, including a condensation reaction between 3,4-dimethoxyphenethyl alcohol and cyanamide, as well as a reaction between 2-methyl-5-nitrobenzaldehyde and ethyl cyanoacetate. Additionally, this compound can also be synthesized through a reaction between 4-methyl-5-nitrobenzaldehyde and ethyl cyanoacetate. All of these methods require careful control of the reaction conditions in order to achieve the desired product.

Safety and Hazards

Propriétés

IUPAC Name |

1-[2-(3,4-dimethoxyphenyl)ethyl]-6-methyl-4-oxopyrimidine-5-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O3/c1-11-13(9-17)16(20)18-10-19(11)7-6-12-4-5-14(21-2)15(8-12)22-3/h4-5,8,10H,6-7H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCWJWLPXMCLIEK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N=CN1CCC2=CC(=C(C=C2)OC)OC)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-4-(Dimethylamino)-N-[2-(dimethylamino)-1-(4-methylphenyl)ethyl]but-2-enamide](/img/structure/B2852714.png)

![N-(cyanomethyl)-2-[(2,6-dichlorophenyl)sulfanyl]-N-phenylacetamide](/img/structure/B2852725.png)

![2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}aniline](/img/structure/B2852726.png)

![4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)-N-(2-methylbenzo[d]thiazol-5-yl)benzamide](/img/structure/B2852734.png)